吡嗪羧酸-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazinecarboxylic Acid-d3 is a stable isotope labelled compound . It is categorized under enzyme activators and other antimycobacterials . It is used in infectious disease research and as a certified reference material for highly accurate and reliable data analysis .

Synthesis Analysis

The salts of 2-pyrazinecarboxylic and 2,3-pyrazinedicarboxylic acids with alkali metal cations were synthesized . The spectroscopic (IR, Raman, NMR), theoretical [density functional theory (DFT)], and thermogravimetric studies of the obtained compounds were performed .Molecular Structure Analysis

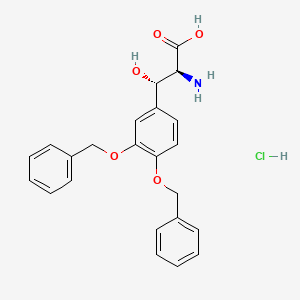

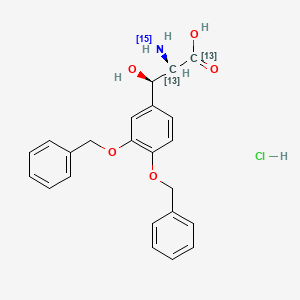

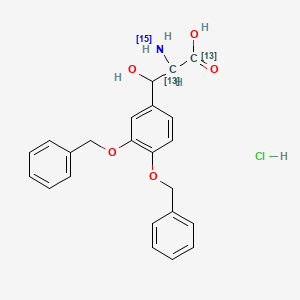

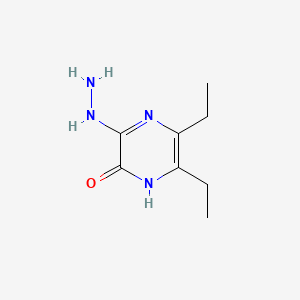

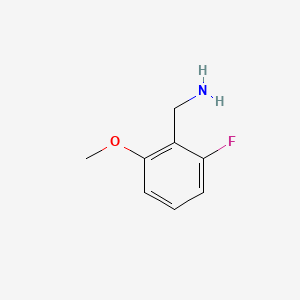

The molecular formula of Pyrazinecarboxylic Acid-d3 is C5HD3N2O2 . The optimized geometrical structures of 2-pyrazinecarboxylic and 2,3-pyrazinecarboxylic acid and their salts with lithium, sodium, and potassium were calculated using the density functional (DFT) hybrid method B3LYP with non-local correlation provided by Lee–Young–Parr expression .Chemical Reactions Analysis

The effect of alkali metal cations on the electronic structure of derivatives of pyrazine was studied . The salts of pyrazine 2-carboxylic acid (2PCA) and pyrazine 2,3-dicarboxylic acid (2,3PDCA) alkali metal salts were studied . A range of complementary methods were used to determine the effect of alkali metals on the changes in the distribution of electronic charge in the pyrazine ring of the analyzed acids .科学研究应用

热学和光谱学研究

吡嗪羧酸及其衍生物已用于碱金属配合物热学、光谱学(IR、拉曼、NMR)和理论(DFT)研究,这些配合物具有吡嗪羧酸盐和2,3-吡嗪二羧酸盐配体 . 这些研究有助于了解这些化合物的性质及其与碱金属的相互作用 .

生物学特性

吡嗪羧酸及其衍生物具有生物学活性,包括抗菌和抗真菌活性 . 这使得它们在开发针对各种感染的新药和治疗方法中很有用 .

量子力学研究

量子力学方法,如使用Lee-Young-Parr表达式提供非局部相关性的密度泛函(DFT)混合方法B3LYP,已用于计算2-吡嗪羧酸和2,3-吡嗪羧酸及其与锂、钠和钾的盐的优化几何结构 . 这有助于了解这些化合物在分子水平上的结构和性质 .

抗分枝杆菌活性

吡嗪羧酸衍生物已显示出抗分枝杆菌活性 . 这使得它们成为开发治疗结核病的新药的潜在候选者 .

吡嗪酰胺耐药性检测

作用机制

Target of Action

Pyrazinecarboxylic Acid-d3, like its derivatives, shows biological properties, including antimicrobial and antifungal activities . .

Mode of Action

It’s known that pyrazine derivatives can have numerous pharmacological effects . For example, some pyrazine derivatives have been found to inhibit the growth and nucleic acid synthesis in certain organisms .

Biochemical Pathways

Pyrazine derivatives are known to exhibit a wide variety of pharmacological properties, including hypoglycemic and diuretic action , suggesting they may interact with multiple biochemical pathways.

Result of Action

It’s known that pyrazine derivatives can have numerous prominent pharmacological effects .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Pyrazinecarboxylic Acid-d3 involves the introduction of deuterium at the carboxylic acid group of Pyrazinecarboxylic Acid. This can be achieved through the reaction of Pyrazinecarboxylic Acid with deuterium oxide, followed by decarboxylation to yield Pyrazinecarboxylic Acid-d3.", "Starting Materials": [ "Pyrazinecarboxylic Acid", "Deuterium oxide" ], "Reaction": [ "Mix Pyrazinecarboxylic Acid and deuterium oxide in a reaction vessel", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Add a strong acid catalyst, such as hydrochloric acid", "Heat the reaction mixture to reflux again for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the Pyrazinecarboxylic Acid-d3 from the reaction mixture using a suitable solvent, such as ethyl acetate", "Dry the Pyrazinecarboxylic Acid-d3 using a suitable drying agent, such as magnesium sulfate", "Purify the Pyrazinecarboxylic Acid-d3 using a suitable chromatography technique, such as column chromatography" ] } | |

CAS 编号 |

1794791-32-4 |

分子式 |

C5H4N2O2 |

分子量 |

127.117 |

IUPAC 名称 |

3,5,6-trideuteriopyrazine-2-carboxylic acid |

InChI |

InChI=1S/C5H4N2O2/c8-5(9)4-3-6-1-2-7-4/h1-3H,(H,8,9)/i1D,2D,3D |

InChI 键 |

NIPZZXUFJPQHNH-CBYSEHNBSA-N |

SMILES |

C1=CN=C(C=N1)C(=O)O |

同义词 |

2-Pyrazinecarboxylic Acid-d3; Pyrazinoic Acid-d3; 1,4-Diazinecarboxylic Acid-d3; 2-Carboxypyrazine-d3; 2-Pyrazinoic Acid-d3; NSC 13146-d3; NSC 27192-d3; Pyrazinic Acid-d3; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA Methyl Ester](/img/structure/B589406.png)

![(2E)-[2-(1H-Imidazol-2-yl)hydrazinylidene]acetic acid](/img/structure/B589409.png)